Physicochemical properties of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL
Physicochemical properties of 2-Amino-6-ethyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol
Abstract
This technical guide provides a comprehensive examination of the predicted physicochemical properties of 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest within medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust framework for its characterization. By leveraging data from structurally analogous triazolopyrimidine derivatives and employing computational prediction models, we outline the expected properties of the target compound. More critically, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of key physicochemical parameters, including solid-state properties, solubility, pKa, and spectroscopic characteristics. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to undertake a thorough and accurate evaluation of this promising molecular scaffold.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[4][5] The versatility of this scaffold allows for extensive functionalization, leading to the development of agents with diverse pharmacological profiles, including potential anticancer and antiviral applications.[4] The specific compound, 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol, combines several key pharmacophoric features: an amino group and a hydroxyl group, which can act as hydrogen bond donors and acceptors, and a fused aromatic system, which governs molecular shape and potential stacking interactions.
Understanding the physicochemical properties of a drug candidate is a cornerstone of modern drug discovery. These properties—such as solubility, melting point, and ionization state (pKa)—are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.
This guide addresses the current information gap regarding 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol. It synthesizes predictive data with actionable, detailed methodologies, providing a complete roadmap for its characterization.
Chemical Structure and Computed Properties
The foundational step in characterizing any compound is to define its structure and predict its fundamental molecular properties. These computational values, while not substitutes for experimental data, offer valuable initial insights into the molecule's behavior and guide experimental design.
IUPAC Name: 2-Amino-6-ethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
Molecular Formula: C₉H₁₁N₅O
Molecular Weight: 205.22 g/mol
The structure combines a hydrophilic amino-pyrimidinol moiety with a more lipophilic ethyl-methyl substitution pattern. The predicted properties in the table below are derived from computational models and data from structurally similar compounds available in public databases like PubChem.[6][7]
| Property | Predicted Value / Analogue Data | Source | Significance in Drug Development |
| Molecular Weight | 205.22 g/mol | Calculated | Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability. |
| XLogP3 | ~0.5 - 1.0 | PubChem[6][7] | Indicates a balanced lipophilicity, which is often optimal for cell membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 3 (Amino group, Hydroxyl group) | Calculated | Strong potential for specific interactions with biological targets and contributes to aqueous solubility. |
| Hydrogen Bond Acceptors | 5 (N and O atoms) | Calculated | Enhances solubility and provides multiple points for target binding. |
| Topological Polar Surface Area (TPSA) | 94.6 Ų | PubChem[6] | Suggests good intestinal absorption and potential for blood-brain barrier penetration. |
| Rotatable Bonds | 1 (Ethyl group) | Calculated | Low conformational flexibility, which can be advantageous for binding affinity and selectivity. |
Solid-State Properties: Appearance and Melting Point
The solid-state characteristics of an active pharmaceutical ingredient (API) are crucial for its handling, purification, and formulation.
Appearance
Based on analogous triazolopyrimidine compounds reported in the literature, 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol is expected to be a crystalline solid, likely appearing as a white to off-white or pale yellow powder.[1][2]
Melting Point (MP)
The melting point is a critical indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C). Impurities tend to depress and broaden this range. Structurally related azolopyrimidines often exhibit high melting points, frequently exceeding 250°C, due to strong intermolecular forces such as hydrogen bonding and crystal packing.[1]
Expected Melting Point: >250 °C (by analogy)
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard method for determining the melting point range of a solid crystalline compound.[8]
Causality: The choice of a slow heating rate near the expected melting point is critical. A rapid rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially wide and elevated melting range. A preliminary rapid determination helps to efficiently locate the approximate melting point.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Instrument Setup (Digital Apparatus):
-
Insert the capillary tube into the designated slot in the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting point.
-
Allow the apparatus to cool significantly below this approximate temperature.
-
-
Accurate Measurement:
-
Prepare two more capillary samples.
-
Set the starting temperature to ~20 °C below the approximate MP.
-
Set the heating ramp rate to a slow 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Repeat for the third sample to ensure reproducibility.
-
Solubility Profile
Solubility is arguably one of the most critical physicochemical properties, directly impacting bioavailability and formulation. The presence of both hydrogen-bonding groups (-NH₂, -OH) and a non-polar hydrocarbon framework suggests that this compound will exhibit moderate solubility in both aqueous and organic media.
A structurally related compound, ethyl 7-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate, has a reported aqueous solubility of 23.5 µg/mL at pH 7.4.[5] Given the presence of an additional hydroxyl group, we can anticipate that the solubility of our target compound might be slightly higher.
Experimental Protocol: Kinetic Aqueous Solubility by Nephelometry
This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of solubility from a DMSO stock solution.[9][10]
Causality: This protocol measures kinetic solubility, which reflects the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer. It mimics the conditions of many in vitro biological assays. The use of nephelometry is based on the principle that undissolved particles (precipitate) will scatter light, and the intensity of this scattered light is proportional to the amount of insoluble material.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
-
Plate Preparation:
-
In a clear 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
Prepare a control well with DMSO only.
-
-
Assay Execution:
-
Using a liquid handler, add a fixed volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, causing the compound to precipitate if its solubility limit is exceeded. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.
-
-
Measurement:
-
Place the plate in a nephelometer or a plate reader capable of measuring light scattering.
-
Measure the turbidity in each well.
-
-
Data Analysis:
-
Plot the measured turbidity against the compound concentration.
-
The solubility limit is determined as the concentration at which the turbidity signal begins to rise significantly above the baseline (DMSO control).
-
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is critical for predicting its behavior in different physiological environments (e.g., stomach vs. intestine). The target molecule is amphoteric, possessing both acidic and basic centers.
-
Basic centers: The amino group and the nitrogen atoms in the triazole ring.
-
Acidic center: The pyrimidin-7-ol group, which can tautomerize to a pyrimidin-7-one, exhibits acidic proton behavior.
Expected pKa: By analogy with similar N-heterocycles, one can expect a basic pKa in the range of 3-5 and an acidic pKa in the range of 8-10.[11] Accurate determination is essential.
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
This method is effective for chromophoric compounds where the ionized and non-ionized forms have distinct UV-Vis absorption spectra.
Causality: The principle behind this technique is that the electronic structure of a molecule, and thus its ability to absorb UV-Vis light, changes upon protonation or deprotonation. By monitoring the change in absorbance at a specific wavelength across a range of pH values, one can apply the Henderson-Hasselbalch equation to determine the pKa.
-
Wavelength Selection:
-
Prepare two solutions of the compound (~20-50 µM) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) buffers.
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.
-
Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
-
Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12 in 0.5 unit increments).
-
-
Measurement:
-
Prepare a solution of the compound in each buffer at a constant concentration.
-
Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
-
Data Analysis:
-
Plot Absorbance vs. pH. The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of the curve. For amphoteric compounds, two inflection points may be observed.
-
Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(Aᵢ - A)/(A - Aₙ)] where Aᵢ is the absorbance of the fully ionized form, Aₙ is the absorbance of the non-ionized form, and A is the absorbance at a given pH.
-
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical identity and structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.[12]
-
¹H NMR: Expected signals would include:
-
Aromatic region: A singlet for the proton on the triazole ring.
-
Aliphatic region: A quartet and a triplet for the ethyl group (-CH₂-CH₃), and a singlet for the methyl group (-CH₃).
-
Exchangeable protons: Broad signals for the amino (-NH₂) and hydroxyl (-OH) groups, which may be shifted or absent depending on the solvent (e.g., DMSO-d₆ vs. CDCl₃).
-
-
¹³C NMR: The spectrum would show distinct signals for each of the 9 unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, attached to heteroatoms).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of specific functional groups based on their vibrational frequencies.[13]
-
Expected Characteristic Peaks:
-
3400-3200 cm⁻¹: N-H stretching vibrations from the amino group and O-H stretching from the hydroxyl group (often broad).
-
3000-2850 cm⁻¹: C-H stretching from the ethyl and methyl groups.
-
1650-1550 cm⁻¹: C=N and C=C stretching vibrations within the fused ring system.
-
1620-1500 cm⁻¹: N-H bending (scissoring) of the amino group.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound.[14]
-
Expected Result (Electrospray Ionization, ESI+):
-
The primary observation would be the protonated molecular ion [M+H]⁺ at m/z 206.22. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₉H₁₂N₅O⁺) with high accuracy.
-
General Protocol for Spectroscopic Analysis
The following workflow is a standard approach for the complete structural verification of a novel compound.
Conclusion
While direct experimental data for 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol remains to be published, this guide establishes a robust predictive and methodological framework for its comprehensive physicochemical characterization. Based on computational analysis and data from structurally related analogues, the compound is anticipated to be a high-melting crystalline solid with balanced lipophilicity and solubility, possessing both acidic and basic properties.
The true value of this guide lies in the detailed, causality-driven protocols provided. These methodologies represent standard, validated approaches within the pharmaceutical sciences for determining the critical properties that govern a compound's potential as a drug candidate. By following these experimental workflows, researchers can empirically validate the predictions made herein and build a complete, accurate profile of 2-Amino-6-ethyl-5-methyltriazolo[1,5-a]pyrimidin-7-ol, thereby enabling informed decisions in the progression of their research and development efforts.
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